
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one is an organic compound that features a bromocyclopropyl group attached to a hydroxybutanone backbone. This compound is of interest due to its unique structure, which combines a strained cyclopropyl ring with functional groups that can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one typically involves the bromination of cyclopropane derivatives followed by functional group transformations. One common method includes the treatment of cyclopropanecarboxylate with bromine to form bromocyclopropane, which can then be further reacted to introduce the hydroxybutanone moiety .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scalability .
化学反応の分析
Types of Reactions
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic substitution (SN2) using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 3-(1-Bromocyclopropyl)-3-oxobutan-2-one.
Reduction: 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-ol.
Substitution: 3-(1-Azidocyclopropyl)-3-hydroxybutan-2-one.
科学的研究の応用
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromocyclopropyl group can undergo nucleophilic substitution, while the hydroxy and carbonyl groups can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
Bromocyclopropane: A simpler analog with only the bromocyclopropyl group.
Cyclopropyl bromide: Another related compound with a bromine atom attached to a cyclopropyl ring.
Cyclopropanol: A compound with a hydroxyl group attached to a cyclopropyl ring.
Uniqueness
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one is unique due to the combination of a strained cyclopropyl ring with both bromine and hydroxybutanone functional groups. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .
特性
CAS番号 |
80345-22-8 |
|---|---|
分子式 |
C7H11BrO2 |
分子量 |
207.06 g/mol |
IUPAC名 |
3-(1-bromocyclopropyl)-3-hydroxybutan-2-one |
InChI |
InChI=1S/C7H11BrO2/c1-5(9)6(2,10)7(8)3-4-7/h10H,3-4H2,1-2H3 |
InChIキー |
GHLMVSMYAWHXHS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C)(C1(CC1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


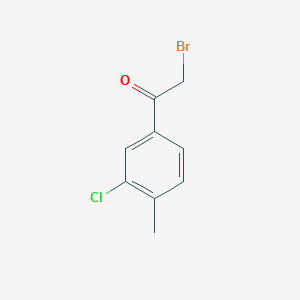
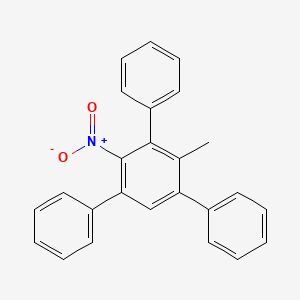
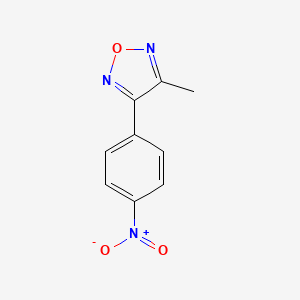
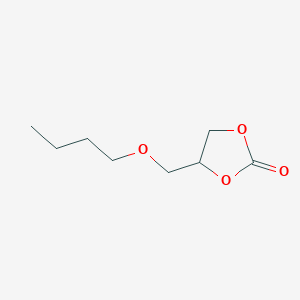
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
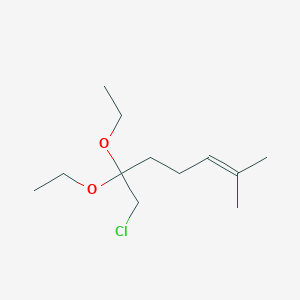
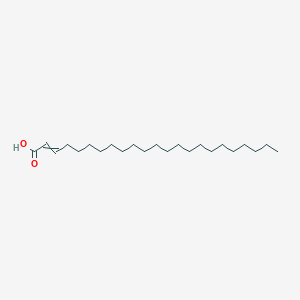
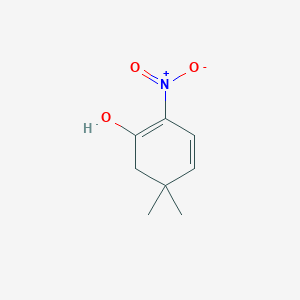
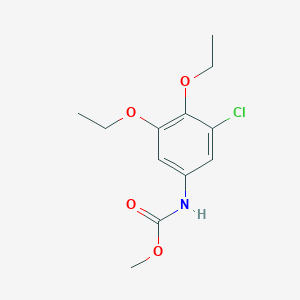
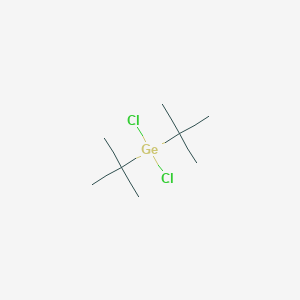
![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)
![1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum](/img/structure/B14418764.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
